molecular formula C7H13NO B8724317 (1R)-6-Oxaspiro[2.5]octan-1-amine

(1R)-6-Oxaspiro[2.5]octan-1-amine

Cat. No.: B8724317
M. Wt: 127.18 g/mol
InChI Key: DZKJNOMPBWITCE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-6-Oxaspiro[2.5]octan-1-amine is a chiral spirocyclic amine of high value in medicinal chemistry and organic synthesis. Its unique structure, featuring a spiro-fused oxolane-oxirane system, serves as a versatile and rigid scaffold for constructing novel biologically active molecules . This compound is specifically recognized as a key intermediate in the research and development of pharmaceuticals targeting metabolic diseases, including obesity and overweight disorders . The (1R)-enantiomer is particularly important for creating stereospecific compounds that act as potent and selective agonists of the TSH receptor, a mechanism of action under investigation for regulating energy expenditure and metabolic rate . As a chiral building block, it enables the attachment of various pharmacophores, facilitating the exploration of structure-activity relationships to optimize potency and pharmacokinetic properties . This product is intended for research purposes as a critical synthetic intermediate in drug discovery programs, agrochemical development, and materials science. For Research Use Only. Not for human or diagnostic use. Store in a cool, dark place under inert gas, as the base compound and its salts can be air-sensitive and hygroscopic .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2R)-6-oxaspiro[2.5]octan-2-amine

InChI

InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2/t6-/m1/s1

InChI Key

DZKJNOMPBWITCE-ZCFIWIBFSA-N

Isomeric SMILES

C1COCCC12C[C@H]2N

Canonical SMILES

C1COCCC12CC2N

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 1r 6 Oxaspiro 2.5 Octan 1 Amine

Functional Group Transformations of the Amine Moiety

The primary amine of (1R)-6-Oxaspiro[2.5]octan-1-amine serves as a key handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. Standard protocols for the acylation, sulfonylation, and reductive amination of primary amines are readily applicable to this spirocyclic scaffold.

Acylation: The reaction of the amine with acyl chlorides or anhydrides provides the corresponding amides. This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl halide. google.combldpharm.com

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. google.com This reaction is also typically performed in the presence of a base. The resulting sulfonamides are often more stable than the corresponding carboxamides and can act as hydrogen bond donors and acceptors, influencing the pharmacological properties of the molecule.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of the primary amine. organic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.comyoutube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. youtube.com This method allows for the introduction of a wide range of alkyl and aryl substituents at the nitrogen atom.

Reagent ClassReaction TypeProduct
Acyl ChloridesAcylationN-((1R)-6-Oxaspiro[2.5]octan-1-yl)amides
Sulfonyl ChloridesSulfonylationN-((1R)-6-Oxaspiro[2.5]octan-1-yl)sulfonamides
Aldehydes/KetonesReductive AminationN-Alkyl/Aryl- (1R)-6-Oxaspiro[2.5]octan-1-amines

Reactions Involving the Ethereal Ring System

The tetrahydropyran (B127337) ring of this compound is generally stable under many reaction conditions. However, under strongly acidic conditions, cleavage of the ether linkage can occur. The specific outcome of such reactions would depend on the reaction conditions and the nature of the nucleophile present. While specific studies on the ether cleavage of this particular compound are not prevalent in the literature, general principles of cyclic ether cleavage suggest that protonation of the ether oxygen would be the initial step, followed by nucleophilic attack at one of the adjacent carbon atoms. ijpsr.com

Modification and Elaboration of the Spirocyclic Core

The spirocyclic core of this compound offers opportunities for more complex transformations, leading to novel heterocyclic systems. Research on related spirocyclic compounds has demonstrated the potential for ring-opening and rearrangement reactions.

For instance, the synthesis of a related heterospirocyclic amino azirine, N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine, has been reported. uzh.ch This was achieved from 3,4-dihydro-2H-pyran via a multi-step sequence. The resulting amino azirine proved to be a valuable synthon for the corresponding α-amino acid, 3-aminotetrahydropyrane-3-carboxylic acid, through reactions with nucleophiles like thiobenzoic acid. uzh.ch This suggests that the spirocyclic core of this compound could potentially undergo analogous transformations to yield novel amino acid derivatives.

Starting MaterialKey TransformationProductReference
3,4-Dihydro-2H-pyranMulti-step synthesisN-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine uzh.ch
N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amineReaction with Thiobenzoic Acid3-Benzoylaminotetrahydropyran-3-thiocarboxamide uzh.ch

Derivatization Strategies for Chemical Library Synthesis

The amenability of this compound to a variety of chemical transformations makes it an attractive scaffold for the construction of chemical libraries for high-throughput screening. ijpsr.com The concept of scaffold-based library design, where a common core structure is decorated with diverse building blocks, is well-suited for this spirocyclic amine. ijpsr.com

By employing the functional group transformations discussed in section 3.1 in a combinatorial fashion, a large number of derivatives can be rapidly synthesized. For example, a library of amides and sulfonamides can be generated by reacting the parent amine with a diverse set of acyl chlorides and sulfonyl chlorides. Further diversification can be achieved through reductive amination with a variety of aldehydes and ketones. This approach allows for the systematic exploration of the chemical space around the 6-oxaspiro[2.5]octane core, which is valuable for identifying compounds with desired biological activities.

Library TypeCore ScaffoldDerivatization ReactionsPotential Diversity
Amide LibraryThis compoundAcylation with diverse acyl chloridesVariation in R-group of the acyl chloride
Sulfonamide LibraryThis compoundSulfonylation with diverse sulfonyl chloridesVariation in R-group of the sulfonyl chloride
N-Alkyl/Aryl LibraryThis compoundReductive amination with diverse aldehydes/ketonesVariation in the alkyl or aryl substituent

Computational and Theoretical Investigations

Quantum Chemical Calculations for Structural and Conformational Analysis

Quantum chemical calculations are pivotal in determining the three-dimensional structure and conformational preferences of complex molecules like (1R)-6-Oxaspiro[2.5]octan-1-amine. The conformational space of the parent scaffold, 1-oxaspiro[2.5]octane, has been explored using a combination of molecular dynamics simulations and quantum chemical calculations. rsc.org These studies have revealed the existence of multiple conformers, with the chair-like conformations of the cyclohexane (B81311) ring being the most predominant at room temperature. rsc.org

For 1-oxaspiro[2.5]octane and its substituted derivatives, a comprehensive conformational analysis identified eight distinct conformers. rsc.org The relative energies of these conformers are influenced by the orientation of the epoxide ring's oxygen atom and the position of any substituents on the cyclohexane ring. Chair-like conformers with a pseudo-axial orientation of the epoxide oxygen were found to be lower in strain. rsc.org Furthermore, conformers with equatorial substituents on the cyclohexane moiety are generally more stable. rsc.org

While specific data for this compound is not present in the cited literature, the principles from studies on similar structures can be applied. A full conformational analysis would involve geometry optimization of all possible conformers to determine their relative energies and populations. Such calculations would typically employ methods like Density Functional Theory (DFT) or ab initio calculations.

Table 1: Predicted Predominant Conformers of 1-Oxaspiro[2.5]octane Derivatives

ConformerCyclohexane Ring ConformationEpoxide Oxygen OrientationSubstituent PositionRelative Stability
1ChairPseudo-axialEquatorialMost Stable
2ChairPseudo-equatorialEquatorialLess Stable
3ChairPseudo-axialAxialLess Stable
4ChairPseudo-equatorialAxialLeast Stable

This table is a generalized representation based on findings for substituted 1-oxaspiro[2.5]octanes and illustrates the expected trends for this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and ring-opening of spiro-epoxides. For reactions involving epoxy-amines, DFT calculations can elucidate the reaction pathways, identify transition states, and predict activation energies. researchgate.net

Studies on the reaction between ethylene (B1197577) oxide and methylamine, model precursors for epoxy-amine systems, have shown that the reaction rate is dependent on the nucleophilicity of the amine and the stability of the transition state. researchgate.net The presence of hydrogen bonding and other noncovalent interactions has been highlighted as crucial in influencing the reactivity. researchgate.net

In the context of the synthesis of this compound, DFT could be employed to study the epoxidation of a suitable precursor or the amination of a spiro-epoxide. For instance, in the synthesis of spiro-epoxyoxindoles, DFT calculations could help understand the diastereoselectivity of the epoxidation reaction. nih.gov Similarly, for the ring-opening of spiro-epoxyoxindoles with ammonia (B1221849), DFT could model the transition states to explain the observed regio- and stereoselectivity. researchgate.net

Table 2: Representative Activation Energies for Epoxy-Amine Reactions from Computational Studies

Reaction SystemComputational MethodActivation Energy (kJ/mol)Reference
Ethylene oxide + Methanediamine (Epoxy Ring Opening)Molecular Dynamics66 researchgate.net
Ethylene oxide + Methanediamine (Ammonia Formation)Molecular Dynamics92 researchgate.net

This data is from a model system and serves to illustrate the type of information that can be obtained from DFT studies on related reactions.

Analysis of Intermolecular Interactions Influencing Stereoselectivity

The stereoselectivity observed in reactions leading to or involving chiral spirocyclic compounds is often governed by subtle intermolecular interactions. Computational methods are invaluable for analyzing these interactions, which include hydrogen bonding, steric hindrance, and electrostatic interactions.

In the synthesis of polysubstituted housanes and spiro-oxa-housanes, for example, combined experimental and computational investigations have been used to reveal the origin of reactivity and stereoselectivity. rsc.org For spiro compounds, the rigid, three-dimensional structure can lead to highly specific interactions with other molecules, such as enzymes or chiral catalysts.

For this compound, understanding the intermolecular interactions is key to predicting its behavior in a biological context or as a chiral building block in synthesis. DFT calculations, particularly those that can accurately model non-covalent interactions, can be used to study the binding of this molecule to a target protein or its interaction with a chiral resolving agent. The analysis of the molecular electrostatic potential (MEP) can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, providing insights into its reactivity and intermolecular interactions.

The stereoselective synthesis of related spiro-epoxyoxindoles has been achieved through the in situ preparation of a sulfonium (B1226848) ylide reagent, where the stereochemical outcome is dictated by the transition state geometry. nih.gov Computational modeling of these transition states would be instrumental in understanding the factors that control the facial selectivity of the epoxidation.

Applications in Chemical Biology Research As Synthetic Intermediates and Scaffolds

Use as Chiral Building Blocks for Complex Organic Molecules

The utility of related spirocyclic amines as building blocks has been demonstrated in the synthesis of novel chemical entities. For instance, the development of spiro[3.3]heptane-based scaffolds has led to the creation of unique amino acid derivatives and building blocks for drug discovery. These scaffolds, like (1R)-6-Oxaspiro[2.5]octan-1-amine, provide a means to explore new regions of chemical space by introducing conformational rigidity and specific spatial arrangements of functional groups.

Integration into Total Synthesis Efforts of Natural Products and Analogues

While specific examples of the integration of this compound into the total synthesis of natural products are not extensively documented in publicly available literature, the strategic use of spirocyclic building blocks is a well-established approach in the field. The unique conformational constraints imposed by the spirocyclic system can be advantageous in mimicking the complex architectures of natural products or in the design of their analogues with improved properties.

Design of Conformationally Restricted Scaffolds for Ligand Design

The design of conformationally restricted scaffolds is a powerful strategy in modern drug discovery to enhance the potency, selectivity, and pharmacokinetic properties of ligands. The rigid nature of the spiro[2.5]octane framework in this compound reduces the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation can result in higher binding affinity.

The primary amine group on the cyclopropane (B1198618) ring allows for the attachment of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR). The specific spatial orientation of the amine relative to the tetrahydropyran (B127337) ring provides a unique vector for functionalization, which can be exploited to target specific pockets or subsites within a protein's binding site. Research into related conformationally restricted amines has shown that such scaffolds can lead to the discovery of potent and selective inhibitors for various enzyme and receptor targets.

Exploration of Enantiodiscrimination in Synthetic Processes

Chiral amines are frequently employed as resolving agents or as chiral auxiliaries in enantioselective synthesis. The defined stereochemistry of this compound makes it a potential candidate for applications in enantiodiscrimination. It could be used to separate enantiomers of a racemic mixture by forming diastereomeric salts that can be separated by crystallization.

Furthermore, derivatives of this compound could be explored as chiral ligands for asymmetric catalysis. The coordination of the amine and potentially the oxygen atom of the tetrahydropyran ring to a metal center could create a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. While specific studies detailing the use of this particular compound for enantiodiscrimination are limited, the principles of asymmetric synthesis support its potential in this area.

Emerging Research Avenues and Future Outlook

Development of Novel Catalytic Approaches for Spirocyclic Amine Formation

The construction of the spirocyclic core, particularly with control over stereochemistry, remains a significant challenge in synthetic chemistry. Modern research is focused on developing more efficient and selective catalytic methods to access these complex architectures.

Multiple synthetic strategies have been developed for spirocycles, including alkylation, cycloaddition reactions, rearrangement approaches, and radical cyclizations. nih.gov Transition-metal catalysis has proven to be a particularly fruitful area. For instance, rhodium-catalyzed cyclopropanation and phosphane-catalysed [3+2] cycloaddition reactions represent advanced methods for creating spiro-functionalized molecules. nih.gov Similarly, palladium-catalyzed C-H arylation has been used to form spirooxindoles, demonstrating the power of C-H activation in constructing these systems. rsc.org

Recent innovations also include the use of nickel-catalysis for the reductive cross-coupling of nitriles with amines, presenting a novel route to certain spirocycles. nih.gov Another key strategy involves Michael-type addition reactions, which have been successfully employed to generate spiro-cephalosporin compounds with high stereoselectivity under mild basic conditions. nih.gov The development of asymmetric catalysis is a major goal, with chiral organocatalysts and organometallic catalysts being explored to control the formation of specific stereoisomers during the key spirocyclization step. acs.org

Catalytic StrategyMetal/CatalystReaction TypeKey Features
C-H Arylation Palladium (Pd)C-H Activation/CouplingForms spirooxindoles of varying ring sizes. rsc.org
Reductive Cross-Coupling Nickel (Ni)Cross-CouplingCouples nitriles and amines to form spirocyclic products. nih.gov
Michael Addition Base (K₂CO₃)Michael-type AdditionStereoselective formation of spiro-cephalosporins. nih.gov
Hydroformylation Rhodium (Rh)HydroformylationKey step in the synthesis of spironolactone. nih.gov
Dual C-H Activation Rhodium (Rh)Satoh–Miura type reactionCreates axially chiral spirocycles with high enantioselectivity. rsc.org

Advanced Functionalization and Chemoselective Transformation Strategies

Beyond the initial synthesis of the spirocyclic core, the ability to selectively modify or functionalize the molecule is crucial for exploring its structure-activity relationships. Research is moving towards late-stage functionalization, which allows for the diversification of complex molecules from a common intermediate.

A significant area of development is the direct functionalization of C-H bonds, particularly those alpha to the amine nitrogen. nih.gov This approach avoids the need for protecting groups, which can streamline synthetic sequences. nih.gov Methods are being developed that use intermolecular hydride transfer to generate an iminium ion intermediate, which is then captured by a nucleophile. nih.gov This process can be both regioselective and stereospecific. nih.gov

The functionalization of the heterocyclic portion of (1R)-6-Oxaspiro[2.5]octan-1-amine is also of interest. Strategies for amine-surface functionalization, while often applied to materials, provide insights into how the amine group can be used as an anchor or reactive handle for further modifications. nih.gov The development of chemoselective reactions that can distinguish between different reactive sites on the molecule is a key challenge that will enable the synthesis of highly tailored derivatives.

Interdisciplinary Research with Related Spirocyclic Systems

The insights gained from studying other spirocyclic systems are proving invaluable for understanding and developing applications for this compound. Spirocycles are found in numerous natural products with significant biological activity, such as Griseofulvin, and are increasingly incorporated into synthetic drugs. nih.gov

For example, research into spirocyclic oxindoles has yielded compounds with potent anticancer and antiviral properties. rsc.orgnews-medical.net The synthetic methodologies developed for these systems, including multicomponent domino reactions and catalytic enantioselective cascades, can potentially be adapted for the synthesis of novel oxaspirooctane amine derivatives. tandfonline.comrsc.org Similarly, the study of spiro-cephalosporins and spiro-β-lactams as antibacterial agents and enzyme inhibitors provides a framework for investigating the potential biological activities of this compound. nih.gov

The exploration of spirocycles as scaffolds in drug discovery has identified them as "privileged structures" that interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs). morressier.comresearchgate.net This interdisciplinary approach, combining synthetic chemistry, medicinal chemistry, and molecular modeling, is essential for unlocking the full potential of this unique chemical space. researchgate.net

Refinement of Computational Models for Spirocyclic Reactivity and Stereocontrol

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like spirocycles. nih.gov Theoretical models are being refined to provide deeper insights into reaction mechanisms, reactivity, and the origins of stereocontrol.

Methods such as Density Functional Theory (DFT) are used to explore the structural and electronic characteristics of spirocyclic compounds, helping to explain experimental outcomes. tandfonline.com For more complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study enzymatic reactions and catalyst-substrate interactions with high accuracy. researchgate.net These models can elucidate how a catalyst can produce different stereoisomers by binding the substrate in different orientations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool, particularly in drug discovery. news-medical.netnih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR can guide the synthesis of more potent molecules. news-medical.netnih.gov The refinement of these computational approaches, from predicting reaction pathways to modeling biological interactions, will accelerate the design and discovery of new spirocyclic compounds and their applications. rsc.orgnih.gov

Q & A

Q. What are the key synthetic routes for (1R)-6-Oxaspiro[2.5]octan-1-amine?

The synthesis typically involves ring-opening reactions and intramolecular cyclization of chiral precursors. For example, starting from enantiomerically enriched epoxides or aziridines, the spirocyclic core is formed via acid- or base-catalyzed cyclization. Standard reagents like LiAlH₄ (reduction) or KMnO₄ (oxidation) are used to modify functional groups while preserving stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and enantiomeric excess .

Q. How can the purity and stereochemical integrity of this compound be validated?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to confirm enantiopurity. NMR spectroscopy (¹H, ¹³C, and 2D COSY) resolves structural ambiguities, while X-ray crystallography provides definitive stereochemical assignment. Purity is assessed via GC-MS or LC-MS to detect byproducts from incomplete cyclization or oxidation steps .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to moisture and oxidizing agents . Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light. Degradation products include ring-opened amines and ketones, identified via LC-MS .

Advanced Research Questions

Q. How does the spirocyclic structure influence target binding affinity and selectivity?

The spiro architecture imposes conformational rigidity , enhancing binding to hydrophobic pockets in enzymes or receptors. Molecular dynamics simulations suggest that the oxa-ring (oxygen atom) participates in hydrogen bonding with catalytic residues, while the amine group acts as a proton donor/acceptor. Comparative studies with non-spiro analogs show a 10-fold increase in selectivity for serotonin receptors (5-HT₃R) .

Q. What experimental strategies resolve contradictions in reported biological activities?

Conflicting data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, ionic strength) or enantiomeric impurities. To address this:

  • Validate compound purity using chiral analytical methods.
  • Perform dose-response curves under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of functional assays .

Q. How can enantiomeric mixtures of 6-Oxaspiro[2.5]octan-1-amine be resolved?

Chiral resolution methods include:

  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer.
  • Diastereomeric salt formation : Use (+)- or (−)-dibenzoyl tartaric acid to precipitate enantiopure salts.
  • Chiral stationary phase chromatography : Preparative HPLC with cellulose triacetate columns achieves >99% ee .

Q. What in silico tools predict the pharmacological profile of this compound?

Combine molecular docking (AutoDock Vina, Schrödinger Glide) with pharmacophore modeling to identify potential targets. ADMET prediction (SwissADME) reveals moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 inhibition risk. Validate predictions with radioligand displacement assays for high-priority targets (e.g., monoamine transporters) .

Methodological Guidelines

  • Data Reproducibility : Document reaction conditions (solvent, catalyst loading, temperature) in detail. For biological assays, report buffer composition and cell passage numbers .
  • Contradiction Analysis : Use Bland-Altman plots to compare inter-lab variability in IC₅₀ measurements .
  • Stereochemical Assignments : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.